BenchChemオンラインストアへようこそ!

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Regioisomer comparison Piperidine substitution Conformational analysis

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034251-50-6, molecular formula C16H20N4O2S, molecular weight 332.42 g/mol) is a synthetic small molecule belonging to the substituted piperidine-1-carboxamide class. Its structure integrates a piperidine core bearing a 6-methylpyridazin-3-yloxy substituent at the 3-position and an N-(thiophen-2-ylmethyl) carboxamide side chain.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 2034251-50-6
Cat. No. B2360284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
CAS2034251-50-6
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C16H20N4O2S/c1-12-6-7-15(19-18-12)22-13-4-2-8-20(11-13)16(21)17-10-14-5-3-9-23-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,21)
InChIKeyTUEYHLJKYDDZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034251-50-6): Structural Identity and Chemotype Classification for Sourcing Decisions


3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034251-50-6, molecular formula C16H20N4O2S, molecular weight 332.42 g/mol) is a synthetic small molecule belonging to the substituted piperidine-1-carboxamide class . Its structure integrates a piperidine core bearing a 6-methylpyridazin-3-yloxy substituent at the 3-position and an N-(thiophen-2-ylmethyl) carboxamide side chain. The compound is supplied as a research chemical with typical purity of 95% and is not approved for therapeutic or veterinary use . This chemotype shares the pyridazine–piperidine–carboxamide scaffold with several pharmacologically validated series, including potent fatty acid amide hydrolase (FAAH) inhibitors and stearoyl-CoA desaturase-1 (SCD1) inhibitors, indicating the scaffold's broad potential for target engagement [1][2].

Why In-Class Substitution Is Not Straightforward for 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide


Within the substituted piperidine-1-carboxamide family, even seemingly minor structural variations—such as the position of the heteroaryl ether on the piperidine ring, the presence or absence of a methylene spacer on the carboxamide side chain, and the identity of the heteroaryl ether itself—can profoundly alter target selectivity, metabolic stability, and physicochemical properties [1][2]. Close analogs of this compound include 4-oxy regioisomers (e.g., CAS 1797187-10-0, 1797856-98-4), analogs with direct thiophene attachment lacking the methylene spacer, benzyl-substituted variants, and heteroaryl replacements (pyrazine, pyrimidine, cyanopyrazine) [1]. The pyridazine-based piperidine carboxamide scaffold has demonstrated utility across distinct target classes including FAAH, SCD1, and various kinases, where potency and selectivity are exquisitely dependent on the exact substitution pattern [2][3]. Therefore, procurement decisions for this specific compound cannot be adequately addressed by substituting a close analog without direct comparative data, as the specific 3-oxy substitution, the thiophen-2-ylmethyl carboxamide group, and the 6-methylpyridazine ether collectively define a unique pharmacophoric fingerprint.

Quantitative Differentiation Evidence for 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide vs. Closest Analogs


3-Oxy vs. 4-Oxy Piperidine Substitution: Impact on Molecular Geometry and Predicted Target Engagement

The target compound features a 3-oxy substitution on the piperidine ring, distinguishing it from the 4-oxy regioisomers (CAS 1797187-10-0 and 1797856-98-4). In pyridazine–piperidine carboxamide kinase inhibitor scaffolds, the substitution position on the piperidine ring alters the vector of the heteroaryl ether group relative to the carboxamide pharmacophore, which directly influences kinase selectivity profiles [1]. The 3-oxy configuration places the pyridazine ether in a pseudo-equatorial orientation that differs from the 4-oxy configuration, potentially altering hydrogen-bonding geometry with target kinase hinge regions. No direct head-to-head comparison data are available for this specific compound pair; this evidence is based on class-level structure–activity relationship (SAR) principles derived from piperidine carboxamide kinase inhibitor programs [1].

Regioisomer comparison Piperidine substitution Conformational analysis Medicinal chemistry

Thiophen-2-ylmethyl Methylene Spacer: Enhanced Conformational Flexibility vs. Direct Thiophene Attachment

The target compound incorporates a thiophen-2-ylmethyl group (with a methylene spacer between the carboxamide nitrogen and the thiophene ring), whereas the closest analog CAS 1797187-10-0 features a direct thiophen-2-yl attachment to the carboxamide nitrogen. The presence of the methylene spacer introduces an additional rotatable bond, increasing conformational flexibility of the side chain. In pyridazine carboxamide FAAH inhibitor series, the nature of the N-substituent on the carboxamide significantly impacts both potency and brain penetration [1]. PF-04457845, a clinical-stage FAAH inhibitor sharing the pyridazine–piperidine–carboxamide scaffold, achieves an IC50 of 7.2 nM against human FAAH through a specific benzylidene-linked substituent geometry that optimizes active-site occupancy [1]. While no direct data exist for the target compound, the methylene spacer motif may confer differential entropic binding properties compared to rigid direct thiophene attachment.

Linker flexibility Methylene spacer Thiophene carboxamide Binding entropy

6-Methylpyridazine Ether vs. Alternative Heteroaryl Ethers: Predicted Kinase Selectivity Profiles

The target compound employs a 6-methylpyridazin-3-yl ether, whereas close commercial analogs use pyrazin-2-yloxy (CAS not specified), pyrimidin-4-yloxy (CAS 2034499-60-8), or 3-cyanopyrazin-2-yloxy ethers [1]. Pyridazine-based carboxamide compounds are recognized as privileged scaffolds for kinase inhibition, with the pyridazine ring's two adjacent nitrogen atoms providing unique hydrogen-bond acceptor geometry for interactions with kinase hinge regions [2]. In the clinical FAAH inhibitor PF-04457845, the pyridazin-3-yl group directly contributes to the compound's exquisite selectivity profile (selective against other serine hydrolases in activity-based protein profiling) [3]. In the SCD1 inhibitor series, pyridazine-based analogs demonstrated oral bioavailability and dose-dependent target engagement in Zucker fa/fa rats, with plasma fatty acid desaturation index serving as a pharmacodynamic biomarker [2]. The 6-methyl substitution on the pyridazine ring further differentiates the compound from unsubstituted pyridazine analogs by modulating electronic properties and steric bulk.

Heteroaryl ether Pyridazine Kinase hinge binder Selectivity

Piperidine vs. Pyrrolidine Core: Ring Size Impact on Conformational Preorganization and Metabolic Stability

The target compound contains a piperidine (six-membered) core, while a direct ring-contracted analog, 3-[(6-methylpyridazin-3-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide (CAS 2034502-05-9), features a pyrrolidine (five-membered) ring [1]. Piperidine and pyrrolidine rings exhibit different conformational preferences: piperidine adopts chair conformations with distinct axial/equatorial orientations, while pyrrolidine populates envelope conformations. These differences affect the spatial presentation of the 3-oxy substituent and the carboxamide group. In medicinal chemistry programs, piperidine-to-pyrrolidine ring contraction often reduces metabolic liability by removing α-carbon oxidation sites, but can also reduce conformational flexibility needed for induced-fit binding [2]. No direct comparative data exist for the target compound; this is a structural class-level inference supported by general medicinal chemistry principles [2].

Piperidine Pyrrolidine Ring size Conformational restriction Metabolic stability

Pyridazine Carboxamide Scaffold: Validated Multi-Target Pharmacophore with Demonstrated In Vivo Target Engagement

The pyridazine–piperidine–carboxamide scaffold shared by the target compound has been clinically and preclinically validated across multiple target classes. PF-04457845, a pyridazine-piperidine carboxamide FAAH inhibitor, demonstrates an IC50 of 7.2 nM against human FAAH with kinact/Ki = 40,300 M⁻¹s⁻¹ and is exquisitely selective in vivo as determined by activity-based protein profiling [1]. This compound was well tolerated in healthy human subjects at doses exceeding those required for maximal FAAH inhibition [2]. In the SCD1 inhibitor series, pyridazine-based analog 3e demonstrated dose-dependent decreases in body weight gain and plasma fatty acid desaturation index (DI) in both C16 and C18 in Zucker fa/fa rats, providing direct evidence of in vivo target engagement [3]. These data establish the pyridazine–piperidine–carboxamide chemotype as capable of achieving potent, selective, and orally bioavailable target modulation across distinct enzyme classes. While the target compound itself lacks direct activity data, the scaffold's validated track record reduces the risk of investing in a chemotype with no precedent for in vivo efficacy [1][2][3].

Pyridazine carboxamide FAAH SCD1 Kinase In vivo pharmacodynamics

Optimal Application Scenarios for 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide Based on Validated Scaffold Utility


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Requiring a 3-Oxy-Substituted Piperidine Carboxamide Scaffold

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, the target compound provides a pre-functionalized 3-oxy piperidine carboxamide scaffold with a 6-methylpyridazine hinge-binding motif. The pyridazine ring's dual nitrogen atoms offer unique hydrogen-bond acceptor geometry for kinase hinge region interactions, as demonstrated across multiple pyridazine carboxamide kinase inhibitor patent families [1]. The 3-oxy substitution distinguishes this compound from the more common 4-oxy regioisomers, enabling exploration of a distinct vector in kinase selectivity space. Researchers should verify the exact substitution pattern upon receipt, as regioisomeric purity is critical for reproducible SAR data [1].

FAAH Inhibitor Development Leveraging the Pyridazine–Piperidine–Carboxamide Pharmacophore

The pyridazine–piperidine–carboxamide chemotype has yielded PF-04457845, a clinical-stage FAAH inhibitor with an IC50 of 7.2 nM and demonstrated in vivo selectivity, oral bioavailability, and brain penetration [1]. The target compound's thiophen-2-ylmethyl substituent may offer differentiated physicochemical properties compared to the benzylidene-linked aryl ethers in PF-04457845. For FAAH-targeted programs, this compound can serve as a starting point for SAR exploration around the N-substituent, with the understanding that the methylene spacer introduces additional conformational degrees of freedom not present in direct thiophene-linked analogs [1].

Metabolic Disease Target Programs (SCD1 and NAMPT) Utilizing Pyridazine-Based Piperidine Carboxamides

Pyridazine-based piperidine carboxamides have demonstrated utility as SCD1 inhibitors, with lead compounds showing dose-dependent reductions in plasma fatty acid desaturation index and body weight gain in Zucker fa/fa rat models [1]. Additionally, pyridazine derivatives have been patented as NAMPT inhibitors with potential anticancer applications [2]. The target compound's specific substitution pattern (3-oxy, thiophen-2-ylmethyl) may be evaluated as a tool compound or intermediate for exploring structure–activity relationships in these metabolic target areas, with the caveat that no direct target engagement data exist for this specific compound [1][2].

Chemical Biology Probe Development Requiring a Structurally Unique and Customizable Piperidine Carboxamide Core

The compound's combination of a 3-oxy substitution, thiophen-2-ylmethyl carboxamide side chain, and 6-methylpyridazine ether represents a distinct chemical space within the piperidine carboxamide family that is not duplicated by readily available commercial analogs [1]. This uniqueness makes it suitable as a starting scaffold for chemical biology probe development, where structural novelty is valued for target identification and validation studies. The compound's 95% typical purity and availability from research chemical suppliers support initial screening and derivatization efforts [1].

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.